3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride
Description
Properties
IUPAC Name |
3-hydroxy-4-methoxybenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO4S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGWWBAYYCGNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824415-91-9 | |
| Record name | 3-hydroxy-4-methoxybenzene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride typically involves the sulfonylation of 3-hydroxy-4-methoxybenzene. One common method includes the reaction of 3-hydroxy-4-methoxybenzene with sulfuryl fluoride (SO2F2) in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The hydroxy and methoxy groups on the benzene ring can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Sulfonamide or sulfonate ester derivatives.
Hydrolysis: 3-Hydroxy-4-methoxybenzenesulfonic acid.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the benzene ring or the sulfonyl group.
Scientific Research Applications
Organic Synthesis
3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows for versatile reactivity, particularly in nucleophilic substitution reactions. The sulfonyl fluoride group is known for its electrophilic nature, making it a key player in several synthetic transformations.
Key Reactions and Transformations
- Nucleophilic Substitution : The sulfonyl fluoride moiety can react with nucleophiles, leading to the formation of sulfonamides or other derivatives. This is crucial in synthesizing pharmaceuticals and agrochemicals.
- SuFEx Chemistry : The compound is a part of the Sulfonyl Fluoride Exchange (SuFEx) chemistry, which emphasizes its role in forming stable linkages with various nucleophiles, enhancing its utility in drug discovery and materials science .
Chemical Biology
In chemical biology, 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride has been utilized for probing biological systems due to its ability to selectively modify biomolecules.
Biochemical Probes
- Labeling Studies : The compound can be employed as a labeling agent for proteins and other biomolecules. Its reactivity allows for the introduction of fluorescent tags or other functional groups that facilitate tracking and studying biological processes .
- Fragment-Based Drug Discovery : In fragment-based approaches, this compound can serve as a scaffold for developing new therapeutic agents by modifying its structure to enhance binding affinity to target proteins .
Material Science
The applications of 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride extend into material science, particularly in the development of advanced materials with specific chemical properties.
Polymer Chemistry
- Functionalization of Polymers : The compound can be used to modify polymers by introducing sulfonyl fluoride groups that can further react with various nucleophiles, thus altering the physical and chemical properties of the polymer .
- Antimicrobial Materials : Research has indicated that derivatives of this compound exhibit significant antimicrobial activity, suggesting potential applications in creating antimicrobial coatings or materials .
Case Studies and Research Findings
Several studies have documented the applications and reactions involving 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride:
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable sulfonamide or sulfonate ester linkages. These reactions can modify the structure and function of the target molecules, making the compound useful in various applications such as enzyme inhibition or protein labeling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomer: 4-Hydroxy-3-methoxybenzene-1-sulfonyl Fluoride
The positional isomer, 4-hydroxy-3-methoxybenzene-1-sulfonyl fluoride (C₇H₇FO₄S), shares the same molecular formula and weight but differs in substituent arrangement. Key distinctions include:
- Substituent Positions : The hydroxyl group is at position 4, and the methoxy group is at position 3.
- Collision Cross Section (CCS) : For the [M+H]+ adduct, the predicted CCS is 140.7 Ų , suggesting differences in ion mobility compared to the 3-hydroxy-4-methoxy isomer (data unavailable) .
Sulfonyl Fluorides with Different Substituents
4-Bromo-3-methylbenzene-1-sulfonyl Fluoride (C₇H₆BrFO₂S)
- Substituents : Bromo (electron-withdrawing) at position 4 and methyl (electron-donating) at position 3.
- Molecular Weight : 253.09 g/mol (calculated).
- Impact on Reactivity : The bromo group increases electrophilicity at the sulfonyl fluoride, while the methyl group may sterically hinder nucleophilic attack .
3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl Chloride (C₇H₆Cl₂O₂S₂)
- Functional Group : Sulfonyl chloride (-SO₂Cl) instead of sulfonyl fluoride.
- Substituents : Chloro (electron-withdrawing) and methylsulfanyl (-SCH₃, electron-donating).
- Reactivity : Sulfonyl chlorides are more reactive than fluorides, enabling faster nucleophilic substitution but reduced stability in aqueous environments .
Data Table: Comparative Analysis of Key Properties
Key Research Findings
Structural Isomerism : The position of substituents significantly impacts physicochemical properties. For example, the 4-hydroxy isomer’s CCS (140.7 Ų) suggests a more compact ionized structure compared to the 3-hydroxy isomer, though direct data for the latter is lacking .
In contrast, bromo or chloro substituents increase electrophilicity, enhancing reactivity toward nucleophiles .
Functional Group Differences : Sulfonyl chlorides (e.g., 3-chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride) exhibit higher reactivity but lower stability compared to sulfonyl fluorides .
Biological Activity
3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride (CAS No. 1824415-91-9) is a sulfonyl fluoride derivative that has gained attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its ability to interact with various biological targets, influencing cellular processes and pathways.
The molecular structure of 3-hydroxy-4-methoxybenzene-1-sulfonyl fluoride includes a sulfonyl fluoride group, which is known for its reactivity toward nucleophiles. This reactivity makes it a valuable tool in chemical biology for probing protein interactions and enzyme activities.
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine and serine. This mechanism allows it to modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.
Biological Activity Overview
Research indicates that 3-hydroxy-4-methoxybenzene-1-sulfonyl fluoride exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in anti-inflammatory therapies.
- Antimicrobial Properties : There are indications of antimicrobial activity against certain bacterial strains, although further studies are needed to confirm this effect.
Case Studies
-
Anticancer Activity :
- A study investigated the effects of 3-hydroxy-4-methoxybenzene-1-sulfonyl fluoride on MDA-MB-436 breast cancer cells. Treatment with the compound at an IC50 concentration of 2.57 µM resulted in increased apoptosis and cell cycle arrest in the G2 phase, indicating its potential as an anticancer agent .
-
Enzyme Inhibition :
- In a fragment screening assay, compounds similar to 3-hydroxy-4-methoxybenzene-1-sulfonyl fluoride were evaluated for their reactivity with enzymes involved in various pathways. The sulfonyl fluoride group facilitated the identification of active site interactions, demonstrating the compound's utility in enzyme inhibition studies .
-
Antimicrobial Activity :
- An exploratory study suggested that derivatives of sulfonyl fluorides, including 3-hydroxy-4-methoxybenzene-1-sulfonyl fluoride, exhibited varying degrees of antibacterial activity against Gram-positive bacteria. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis .
Data Tables
Q & A
Q. Q1. What are the recommended safety protocols for handling 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride in laboratory settings?
Answer:
- Engineering Controls: Use fume hoods or closed systems to minimize inhalation exposure .
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised for aerosol-prone procedures .
- First Aid: For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention. Maintain eyewash stations and safety showers .
Q. Q2. How can researchers confirm the purity and structural identity of 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride?
Answer:
- Analytical Methods:
- NMR Spectroscopy: Use - and -NMR to verify aromatic protons (δ 6.5–7.5 ppm) and sulfonyl fluoride groups (δ ~120–130 ppm for -NMR) .
- HPLC-MS: Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry to confirm molecular weight (e.g., [M+H] at m/z ~230) .
Q. Q3. What are the common synthetic routes for preparing 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride?
Answer:
- Sulfonation-Fluorination: Start with 3-hydroxy-4-methoxybenzene, sulfonate using chlorosulfonic acid, followed by fluorination with KF or XeF .
- Palladium-Catalyzed Methods: Adapt protocols from cyclic alkenylsulfonyl fluoride synthesis (e.g., using Pd(PPh) and SOCl) for regioselective functionalization .
Advanced Research Questions
Q. Q4. How can competing side reactions (e.g., sulfonate ester formation) be minimized during synthesis?
Answer:
- Optimized Conditions: Use anhydrous solvents (e.g., dry DCM) and low temperatures (0–5°C) during sulfonation to suppress esterification .
- Catalyst Selection: Employ Pd catalysts with electron-deficient ligands (e.g., tris-o-furylphosphine) to enhance fluorination efficiency over sulfonate byproducts .
Q. Q5. What strategies resolve discrepancies in reported bioactivity data for sulfonyl fluoride derivatives?
Answer:
- Controlled Assays: Standardize cell permeability assays (e.g., using MMP-3 inhibition protocols) to account for variable intracellular uptake .
- Structural Validation: Cross-check purity via X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) to confirm absence of hydrolyzed byproducts (e.g., sulfonic acids) .
Q. Q6. How does the electronic environment of the methoxy group influence reactivity in cross-coupling reactions?
Answer:
- Mechanistic Insight: The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but may deactivate Pd-catalyzed coupling. Use directing groups (e.g., boronic esters) to mitigate steric hindrance .
- DFT Studies: Computational modeling (e.g., Gaussian 09) can predict charge distribution at the sulfonyl fluoride site to guide catalyst selection .
Q. Q7. What are the stability profiles of 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride under varying pH and temperature?
Answer:
- Stability Testing:
Methodological Guidance Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Target Signals | Conditions | Reference |
|---|---|---|---|
| -NMR | δ 3.8 ppm (OCH), δ 6.9–7.3 ppm (aromatic H) | CDCl, 400 MHz | |
| HPLC-MS | Retention time ~8.2 min, m/z 230.03 | C18, 70:30 ACN/HO |
Q. Table 2. Stability Recommendations
| Condition | Stability Outcome | Mitigation Strategy |
|---|---|---|
| pH 9–12 | Hydrolysis in <1 hr | Use neutral buffers |
| Light exposure | Gradual decomposition | Store in amber vials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
